

Application Notes and Protocols for Establishing a Dot1L Inhibitor Screening Cascade

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Compound of Interest

Compound Name: Dot1L-IN-1

Cat. No.: B3028458

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Audience: Researchers, scientists, and drug development professionals.

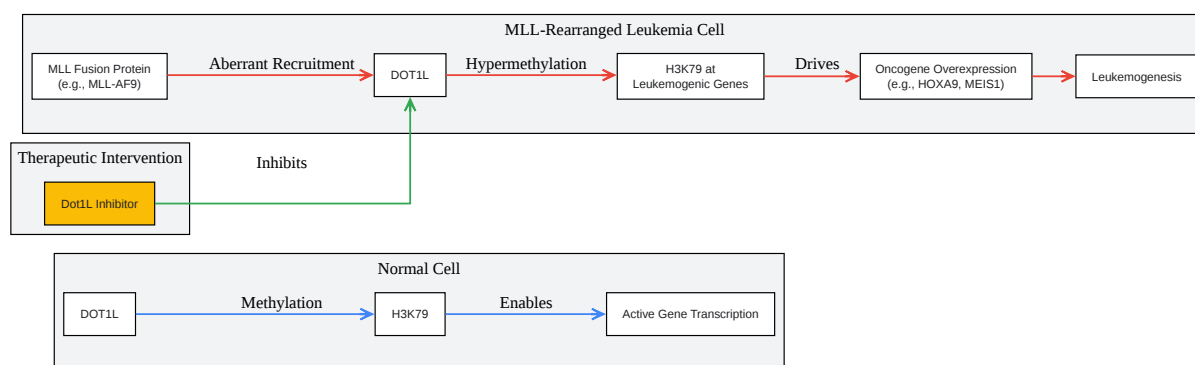
Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1][2] Aberrant recruitment of DOT1L by MLL fusion proteins is a key driver in mixed-lineage leukemia (MLL), leading to hypermethylation of H3K79 at ectopic loci and subsequent misexpression of leukemogenic genes.[1][3][4] This makes DOT1L a compelling therapeutic target for this and potentially other cancers.[5][6] This document provides a detailed framework for establishing a robust screening cascade to identify and characterize novel DOT1L inhibitors.

Dot1L Signaling Pathway in MLL-Rearranged Leukemia

In normal cellular function, DOT1L-mediated H3K79 methylation is associated with actively transcribed genes.[7] However, in MLL-rearranged leukemias, chromosomal translocations produce fusion proteins (e.g., MLL-AF4, MLL-AF9) that aberrantly recruit DOT1L to MLL target genes.[1][8] This leads to localized hypermethylation of H3K79, maintaining an open chromatin state and driving the overexpression of genes, such as HOXA9 and MEIS1, which promote leukemogenesis.[3][7] Inhibition of DOT1L's catalytic activity is predicted to reverse this

aberrant methylation, leading to the repression of these oncogenes and subsequent inhibition of tumor growth.[3][4]

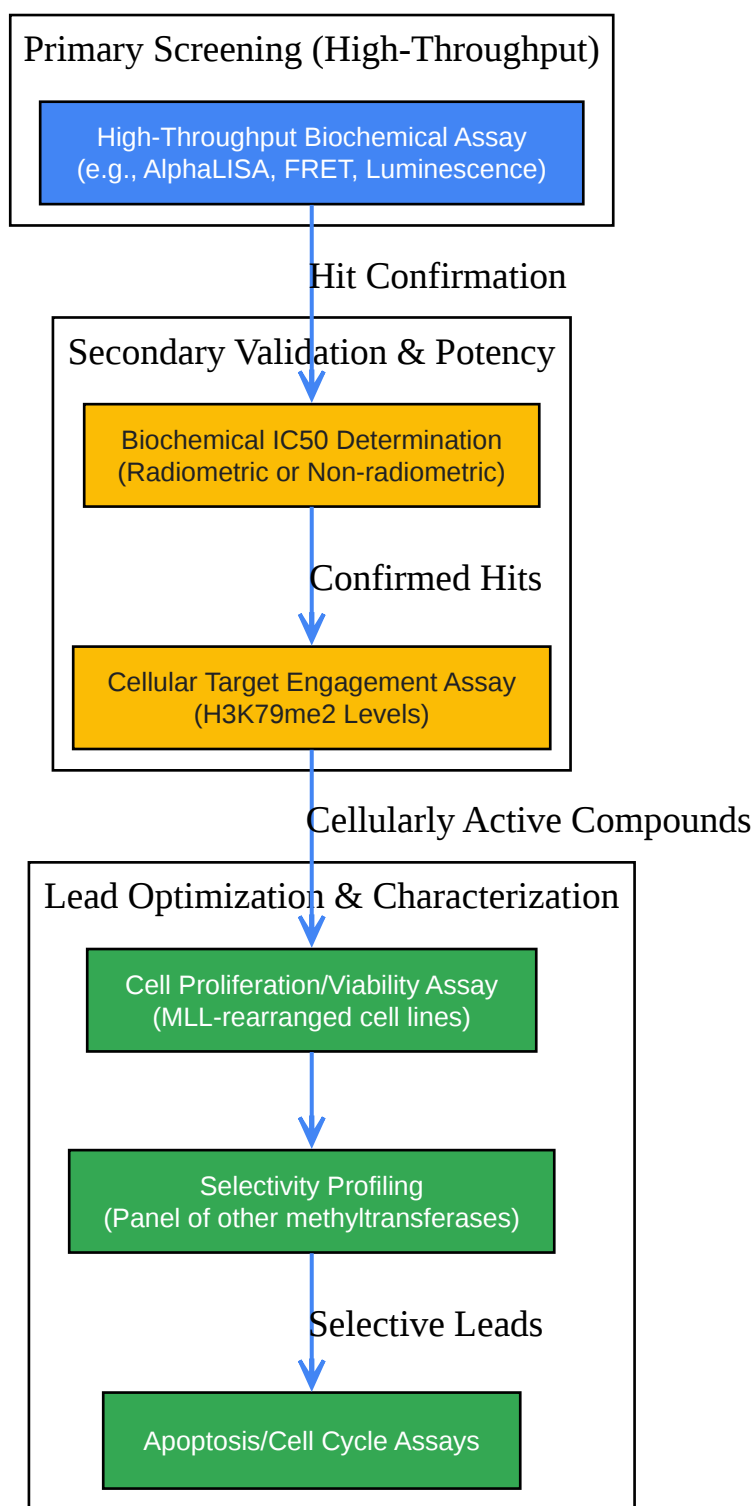


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Caption: Dot1L signaling in normal and MLL-rearranged leukemia cells.

Dot1L Inhibitor Screening Cascade

A tiered screening cascade is essential for the efficient identification and validation of potent and selective DOT1L inhibitors. The cascade progresses from high-throughput biochemical assays to more complex cellular and selectivity assays.



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Caption: A tiered screening cascade for Dot1L inhibitors.

Data Presentation: Potency and Selectivity of Known Dot1L Inhibitors

Compound	Biochemical IC50 (nM)	Cellular H3K79me2 IC50 (nM)	MV4-11 Cell Proliferation IC50 (nM)	Selectivity Profile
EPZ-5676	<0.1[8]	3[8]	5[8]	Highly selective against a panel of 22 other PKMTs and PRMTs (no inhibition up to 50 μ M).[8]
Compound 7	<0.1[8]	3[8]	5[8]	Highly selective against a panel of 22 other PKMTs and PRMTs (no inhibition up to 50 μ M).[8]
Compound 12	Not Reported	Not Reported	85[3]	No inhibitory activity up to 50 μ M against a panel of 22 PKMTs and PRMTs.[3]
Compound 13	Not Reported	Not Reported	128[3]	No inhibitory activity up to 50 μ M against a panel of 22 PKMTs and PRMTs.[3]
Compound 25	1000[5][6]	Not Reported	Active in a murine MLL-AF9 cell line.[6]	Modest activity against DNMT1, PRMT3, and PRMT5.[6]

EPZ004777	38[9]	Active in cells. [10]	Active in MLL- rearranged cell lines.[10]	Weak or no activity against G9a, SUV39H1, PRMT1, and CARM1.[9]
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Experimental Protocols

Biochemical Assays for DOT1L Activity

a) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is a non-radioactive, bead-based immunoassay suitable for high-throughput screening.[11]

- Principle: The assay measures the methylation of a biotinylated histone H3 substrate by DOT1L. An anti-H3K79me2 antibody conjugated to acceptor beads and streptavidin-coated donor beads are brought into proximity upon substrate methylation, generating a chemiluminescent signal.
- Materials:
 - Recombinant human DOT1L enzyme
 - Biotinylated oligonucleosomes or H3 peptide substrate
 - S-adenosyl-L-methionine (SAM)
 - AlphaLISA anti-H3K79me2 Acceptor beads
 - Streptavidin Donor beads
 - Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl₂, 0.1% BSA)[11]
 - 384-well white opaque assay plates
- Protocol:[11][12]
 - Prepare 2x inhibitor solutions in Assay Buffer.

- Add 5 μL of inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2.5 μL of 4x DOT1L enzyme solution (e.g., final concentration 20 nM) and incubate for 10 minutes at room temperature.[\[12\]](#)
- Initiate the reaction by adding 2.5 μL of a 4x substrate/SAM mix (e.g., final concentrations of 0.25 ng/ μL oligonucleosomes and 0.2 μM SAM).[\[12\]](#)
- Incubate for 60-90 minutes at room temperature.[\[12\]](#)
- Stop the reaction and detect the signal according to the AlphaLISA kit manufacturer's instructions, typically by adding a mix of acceptor beads and biotinylated antibody, followed by donor beads.
- Read the plate on an Alpha-enabled plate reader.

b) Radiometric Scintillation Proximity Assay (SPA)

This is a highly sensitive method that directly measures the transfer of a radiolabeled methyl group.

- Principle: $[3\text{H}]$ -labeled methyl groups from $[3\text{H}]$ -SAM are transferred to a biotinylated nucleosome substrate. The biotinylated substrate is then captured by streptavidin-coated SPA beads, bringing the radioactivity into close enough proximity to cause the bead to scintillate.
- Materials:
 - Recombinant human DOT1L enzyme
 - Biotinylated nucleosomes
 - $[3\text{H}]$ -S-adenosyl-L-methionine ($[3\text{H}]$ -SAM)
 - Streptavidin-coated SPA beads
 - Assay Buffer

- 384-well assay plates
- Protocol:
 - Add test compounds and DOT1L enzyme to the assay plate.
 - Initiate the reaction by adding a mixture of biotinylated nucleosomes and [3H]-SAM.
 - Incubate for a defined period (e.g., 60 minutes) at room temperature.
 - Stop the reaction by adding a stop buffer containing unlabeled SAM and EDTA.
 - Add streptavidin-coated SPA beads and incubate to allow for capture of the biotinylated substrate.
 - Measure the signal using a scintillation counter.

Cellular Assays

a) High-Content Imaging for H3K79 Dimethylation

This assay directly measures the effect of inhibitors on the target epigenetic mark within cells.
[\[7\]](#)

- Principle: Cells are treated with inhibitors, fixed, and then stained with an antibody specific for H3K79me2. Automated microscopy and image analysis are used to quantify the nuclear fluorescence intensity, which corresponds to the level of H3K79 methylation.
- Materials:
 - A suitable cell line (e.g., A431, MV4-11, MOLM-13)[\[7\]](#)
 - 384-well clear-bottom imaging plates
 - Test compounds
 - Fixation solution (e.g., 3.7% formaldehyde)[\[7\]](#)
 - Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

- Primary antibody: anti-H3K79me2
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Protocol:[\[7\]](#)
 - Seed cells in a 384-well imaging plate and allow them to adhere.
 - Treat cells with a concentration range of the test compounds for 3-4 days.
 - Fix the cells with formaldehyde, then permeabilize with Triton X-100.
 - Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
 - Incubate with the primary anti-H3K79me2 antibody.
 - Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
 - Acquire images using a high-content imaging system.
 - Analyze the images to quantify the mean nuclear fluorescence intensity of the H3K79me2 signal.

b) Cell Proliferation Assay

This assay determines the effect of DOT1L inhibition on the growth of cancer cells dependent on its activity.

- Principle: MLL-rearranged leukemia cell lines, such as MV4-11 and MOLM-13, are sensitive to DOT1L inhibition.[\[3\]](#)[\[10\]](#) The antiproliferative effect of the compounds is measured over several days.
- Materials:
 - MV4-11 or MOLM-13 cell lines
 - 96-well or 384-well cell culture plates

- Cell culture medium
- Test compounds
- Cell viability reagent (e.g., CellTiter-Glo, CCK-8)
- Protocol:[12][13]
 - Seed MV4-11 cells at a specified density (e.g., 7×10^4 cells/well) in a 96-well plate.[12]
 - Add serial dilutions of the test compounds.
 - Incubate the cells for an extended period, typically 7-15 days, replacing the medium and drug every 3-4 days.[12]
 - At the end of the incubation period, measure cell viability using a reagent like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
 - Calculate IC50 values from the dose-response curves.

Selectivity Profiling

- Principle: To ensure that the inhibitory activity is specific to DOT1L, lead compounds should be tested against a panel of other histone methyltransferases (HMTs) and protein arginine methyltransferases (PRMTs).
- Protocol:
 - Select a panel of relevant methyltransferases (e.g., G9a, SUV39H1, CARM1, PRMT1, PRMT5).
 - Use appropriate biochemical assays (radiometric or non-radiometric) for each enzyme.
 - Test the lead compounds at a high concentration (e.g., 10-50 μ M) to determine the percentage of inhibition.[3][8]
 - For any enzymes that show significant inhibition, determine the IC50 value.

- Calculate the selectivity index (IC_{50} for off-target enzyme / IC_{50} for DOT1L). A high selectivity index is desirable.

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